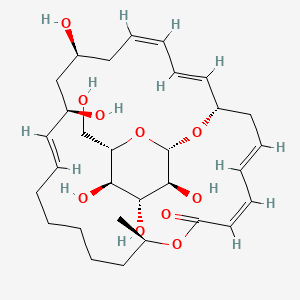
Gageomacrolactin 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gageomacrolactin 3 is a macrolide compound with the molecular formula C30H46O10 and a molecular weight of 566.7 g/mol . It is a natural product derived from the marine bacterium Bacillus subtilis . This compound is known for its complex structure, which includes a macrolactone ring and multiple hydroxyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization to form the macrolactone ring . The reaction conditions often involve the use of organic solvents such as ethanol and methanol, and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of Gageomacrolactin 3 is primarily achieved through fermentation of Bacillus subtilis under optimized growth conditions . The fermentation process involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Gageomacrolactin 3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple hydroxyl groups and double bonds in its structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to preserve the integrity of the macrolactone ring .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of ketones and aldehydes, while reduction reactions can result in the formation of alcohols .
Applications De Recherche Scientifique
Gageomacrolactin 3 has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying macrolide synthesis and reactivity . In biology, it has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria . In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent . Additionally, it has applications in the industry as a biosensor due to its ability to detect various molecules.
Mécanisme D'action
The mechanism of action of Gageomacrolactin 3 involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific proteins and enzymes involved in cell wall synthesis, thereby exerting its antimicrobial effects . In addition, this compound has been shown to inhibit the expression of proinflammatory cytokines, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Gageomacrolactin 3 is unique among macrolides due to its complex structure and multiple hydroxyl groups . Similar compounds include other macrolactins such as macrolactin A and macrolactin B, which also possess antimicrobial properties . this compound stands out for its broader spectrum of activity and higher potency .
List of Similar Compounds:- Macrolactin A
- Macrolactin B
- 7-O-succinyl macrolactin A
- 7-O-2’-E-butenoyl macrolactin A
- 7-O-malonyl macrolactin A
Propriétés
IUPAC Name |
(3Z,5E,8S,9E,11Z,14S,16R,17E,24R)-14,16-dihydroxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17-pentaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O10/c1-21-13-7-3-2-4-8-14-22(32)19-23(33)15-9-5-10-16-24(17-11-6-12-18-26(34)38-21)39-30-29(37)28(36)27(35)25(20-31)40-30/h5-6,8-12,14,16,18,21-25,27-33,35-37H,2-4,7,13,15,17,19-20H2,1H3/b9-5-,11-6+,14-8+,16-10+,18-12-/t21-,22+,23+,24-,25+,27+,28-,29+,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEUKSNRFPKEMR-VSIUFNMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCC/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
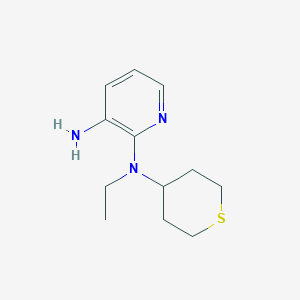
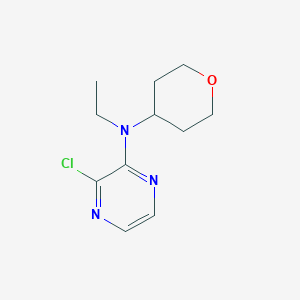
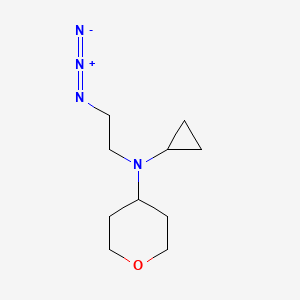
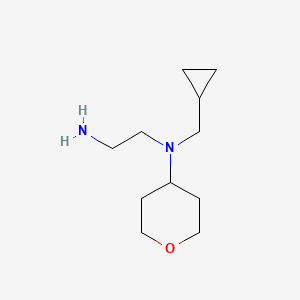
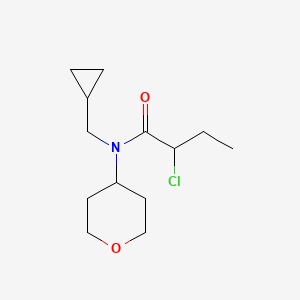
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
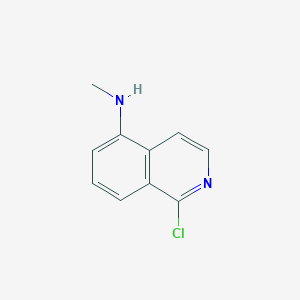
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)
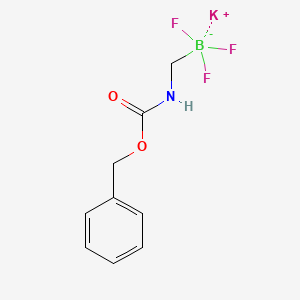
![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
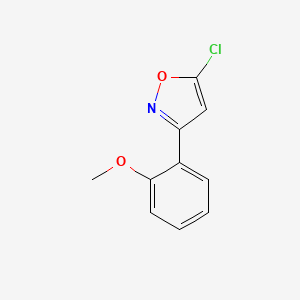

![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)
